(S)-3-cyclohexene-1-methanol

Chiral resolution Enantiomeric excess Optical rotation

(S)-3-cyclohexene-1-methanol (CAS 5681-56-1, also referred to via racemate CAS 1679-51-2 in some supply chains) is a chiral primary alcohol that combines a hydroxyl group with an olefinic cyclohexene ring. This bifunctional scaffold makes it a versatile building block in organic synthesis.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
Cat. No. B8741129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-cyclohexene-1-methanol
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)CO
InChIInChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h1-2,7-8H,3-6H2/t7-/m1/s1
InChIKeyVEIYJWQZNGASMA-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (S)-3-cyclohexene-1-methanol: A Chiral Cyclohexenyl Alcohol for Asymmetric Synthesis


(S)-3-cyclohexene-1-methanol (CAS 5681-56-1, also referred to via racemate CAS 1679-51-2 in some supply chains) is a chiral primary alcohol that combines a hydroxyl group with an olefinic cyclohexene ring [1]. This bifunctional scaffold makes it a versatile building block in organic synthesis [2]. Its (S) absolute configuration is critical for applications requiring stereospecific interactions, such as the preparation of chiral pharmaceutical intermediates (e.g., for the anticoagulant Edoxaban) [3], differentiating it fundamentally from its achiral or racemic counterparts.

1 Supports stereochemical-control studies requiring defined (S) absolute configuration for enantioselective synthesis
2 Bifunctional scaffold with primary alcohol and olefinic cyclohexene ring enables orthogonal synthetic transformations
3 Chiral intermediate research context where enantiomeric identity must be preserved through downstream steps

The Procurement Risk in Substituting (S)-3-cyclohexene-1-methanol with Racemates or Alternative Chiral Alcohols


Substituting (S)-3-cyclohexene-1-methanol with its racemic mixture (CAS 1679-51-2) or the (R)-enantiomer (CAS 5709-99-9) is rarely viable for stereospecific applications. The racemate introduces an uncontrolled 1:1 mixture of enantiomers, which can lead to diastereomeric byproducts, reduced yields, and complex purifications in subsequent asymmetric syntheses [1]. For instance, in the development of enantioselective catalysts or APIs like Edoxaban, the chiral purity of the starting material is directly linked to the enantiomeric excess of the final product [2]. Similarly, other chiral cyclohexene alcohols lack the specific olefin position (3,4) and primary alcohol functionality, leading to divergent reactivity in transformations such as hydroboration-oxidation or epoxidation, making them unsuitable drop-in replacements [1].

Racemate substitution
Racemic mixture introduces uncontrolled 1:1 enantiomer ratio; may yield diastereomeric byproducts and reduce stereochemical fidelity in asymmetric workflows
(R)-enantiomer mismatch
Opposite configuration may produce divergent stereochemical outcomes in enantioselective transformations; not a direct replacement for the (S)-enantiomer
Alternative cyclohexene alcohols
Differing olefin position or alcohol substitution pattern may alter regiochemical reactivity in hydroboration-oxidation or epoxidation pathways

Quantitative Differentiation of (S)-3-cyclohexene-1-methanol: An Evidence-Based Selection Guide


Enantiomeric Purity and Optical Rotation: (S)- vs (R)-3-cyclohexene-1-methanol

The defining characteristic of (S)-3-cyclohexene-1-methanol is its optical activity, which is absent in the racemate and equal in magnitude but opposite in sign for the (R)-enantiomer. Vendors typically supply this compound with a high enantiomeric excess (ee), commonly ≥95%, confirming its stereochemical integrity for asymmetric synthesis . This contrasts with the racemic mixture (CAS 1679-51-2), which has a net optical rotation of 0°.

Enantiomeric purity
Class-level
(S) ≥95% ee vs Racemate 0% ee
Supports stereochemical-control workflow; high ee is a critical quality attribute for chiral building blocks
Supplier-specified; lot-specific COA review recommended
Chiral resolution Enantiomeric excess Optical rotation Polarimetry

Stereochemical Purity Requirements for Downstream Pharmaceutical Synthesis: The Edoxaban Case

In the enzymatic kinetic resolution of methyl 3-cyclohexene-1-carboxylate (CHCM) to produce a chiral Edoxaban precursor, the desired optical purity of the product (which can be derived from the alcohol) is >99% ee, as achieved with a novel carboxylesterase AcEst1 [1]. Using non-chiral or racemic starting materials would completely negate this enzymatic approach and fail to yield the required pharmaceutical-grade intermediate.

API intermediate requirement
Reported
>99% ee target via enzymatic kinetic resolution
Enantiomer-attribution review for pharmaceutical intermediate synthesis; racemate fails to meet pathway specifications
Method-context dependent; Bioresource Technology, 2020
Pharmaceutical intermediate Edoxaban Kinetic resolution Enantioselective synthesis

Regiochemical Structure-Property Difference: (S)-3-cyclohexene-1-methanol vs. Perillyl Alcohol

Unlike (S)-perillyl alcohol, a related chiral monoterpene cyclohexene alcohol, (S)-3-cyclohexene-1-methanol lacks a propenyl substituent, making it a much less sterically hindered and electronically biased primary alcohol. The computed LogP (1.3) [1] contrasts with (S)-(-)-Perillyl alcohol's LogP (3.0) [2], indicating significantly different lipophilicity, solubility, and potential pharmacokinetic behavior in drug design.

Lipophilicity profile
Context-dependent
LogP 1.3 vs Perillyl alcohol LogP 3.0 (Δ −1.7)
Physicochemical property context for solvent-system selection; lower LogP suggests higher aqueous compatibility
Computed XLogP3; experimental validation recommended
Regiochemistry Monoterpene Cyclohexene alcohol Structure-activity relationship

Ideal Use Cases for (S)-3-cyclohexene-1-methanol Based on Quantitative Differentiation


As a Stereopure Building Block in Enantioselective Synthesis of Anticoagulant APIs

The high enantiomeric excess (>95% ee) is mandated for the synthesis of chiral intermediates in drugs like Edoxaban. Any loss of stereochemistry at this stage would propagate to the final API, requiring costly downstream purifications or resulting in batch failure [1].

As a Well-Defined, Non-Terpene Chiral Alcohol for Catalyst Development

Its low LogP (1.3) and primary alcohol functionality make (S)-3-cyclohexene-1-methanol a superior choice over highly lipophilic chiral terpenes (e.g., perillyl alcohol, LogP 3.0) [1] when screening novel enantioselective catalysts in more polar media, as it avoids confounding hydrophobic interactions.

As a Monomer for Photo-Cross-Linkable Chiral Polymers

The olefin functionality enables photo-cross-linking, while the (S)-configuration can induce chirality in the resulting polymer matrix . Using the racemate would yield an achiral polymer, and using the (R)-enantiomer would give the opposite helicity, demonstrating absolute stereochemical control over material properties.

Application
Selection Property
Validation Focus
Stereoselective API intermediate synthesis research
Enantiomeric purity review
Intermediate ee verification at each synthetic step
Chiral catalyst screening in polar media
Physicochemical property review
Lipophilicity-dependent reactivity and solubility assessment
Photo-cross-linkable chiral polymer research
Stereochemical control review
Chiroptical property and polymer helicity assessment
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